1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O/c1-8(17)15-5-2-3-9(15)11-14-13-10-7-12-4-6-16(10)11/h9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHDJGMQABIJDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C2=NN=C3N2CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazolo[4,3-a]pyrazine Core
2.1.1 Starting Materials and Initial Cyclization
- The synthesis commonly begins with 2-chloropyrazine or 2,3-dichloropyrazine as the pyrazine precursor.
- Reaction with hydrazine hydrate in ethanol under controlled temperature (approximately 55–85 °C) leads to nucleophilic substitution forming hydrazino-pyrazine intermediates.
- This intermediate undergoes cyclization to form the fused triazolo ring system. For example, triethoxy methane or triethyl orthoacetate can be used as cyclization agents at reflux temperatures (~80 °C) in ethanol to form the triazolo[4,3-a]pyrazine core.
| Step | Reagents & Conditions | Temperature | Time | Solvent | Notes |
|---|---|---|---|---|---|
| 1 | 2-chloropyrazine + hydrazine hydrate | 55–61 °C | 15 hours | Ethanol | pH adjusted to ~6 post-reaction |
| 2 | Cyclization with triethoxy methane or orthoacetate | Reflux (~80 °C) | Several hours | Ethanol | Forms triazolo-pyrazine core |
Functionalization to Introduce Pyrrolidinyl and Ethanone Groups
- After obtaining the triazolo[4,3-a]pyrazine core, the next step involves substitution with a pyrrolidine ring.
- Alkylation or nucleophilic substitution reactions are employed, often using haloketone derivatives or acyl chlorides to introduce the ethanone moiety onto the nitrogen of the pyrrolidine ring.
- For example, α-haloketones can be synthesized from hydroxyketones by conversion to sulfonyl derivatives (e.g., mesylates) followed by displacement with bromide ions. These α-bromoketones then react with the triazolo-pyrazine intermediate or pyrrolidine derivatives to form the target compound.
| Reagent/Agent | Role | Preferred Solvent | Notes |
|---|---|---|---|
| α-Haloketones (e.g., bromoketones) | Alkylating agent | Ethanol, THF | Prepared from hydroxyketones |
| Triethylamine | Organic base | Ethanol, THF | Facilitates nucleophilic substitution |
| Phosphorus oxychloride | Chlorinating agent | Methylene chloride | Used in intermediate transformations |
| Palladium on carbon (Pd/C) | Catalyst for hydrogenation | Ethanol | Used for reduction steps under H2 atmosphere |
| Methylsulfonic acid | Acid catalyst | Chlorobenzene | Promotes cyclization and reaction progress |
Improved Industrial Process Highlights
- Recent patented methods emphasize solvent optimization to increase productivity and reduce solvent usage.
- For example, the conversion of amidine precursors to the triazolo compound is effectively carried out in ethanol only , avoiding the use of mixed solvents or water, which simplifies purification and reduces costs.
- The reaction is typically heated to reflux (~79 °C) for at least 30 minutes, then cooled to room temperature for product isolation.
- Avoidance of solvents like methyl tert-butyl ether (MTBE) in crystallization steps improves environmental and safety profiles.
Purification and Isolation
- The crude product is often purified by filtration, washing with cold solvents such as MTBE or ethanol, and drying under reduced pressure.
- Chromatographic purification (e.g., silica gel column chromatography) may be employed for intermediates to achieve high purity (>99% by HPLC).
- Final products are isolated as hydrochloride salts or free bases depending on downstream application requirements.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Temperature | Time | Solvent | Product Purity (HPLC) |
|---|---|---|---|---|---|---|
| 1 | Nucleophilic substitution on pyrazine | 2-chloropyrazine + hydrazine hydrate | 55–61 °C | 15 h | Ethanol | ~93.3% |
| 2 | Cyclization to triazolo-pyrazine core | Triethoxy methane or triethyl orthoacetate | Reflux (~80 °C) | Several h | Ethanol | >95% |
| 3 | Haloketone preparation | Hydroxyketone → mesylate → bromide substitution | Ambient to reflux | Variable | Chloroform/EtOAc | High purity |
| 4 | Alkylation of triazolo intermediate | Reaction with α-haloketone + base | Ambient to reflux | Hours | Ethanol, THF | >98% |
| 5 | Hydrogenation and salt formation | Pd/C catalyst, H2 atmosphere, acid treatment | 23–25 °C | 4.5 h | Ethanol | >99% |
Research Findings and Notes
- The preparation methods are well-established in pharmaceutical intermediate synthesis, particularly for drugs like Sitagliptin, which share similar triazolo-pyrazine intermediates.
- The use of ethanol as a sole solvent in key steps reduces environmental impact and simplifies scale-up.
- The multi-step synthesis requires careful control of pH, temperature, and reaction time to optimize yield and purity.
- Hydrogenation steps using palladium catalysts are crucial for reducing intermediates to the desired saturated heterocyclic systems.
- The synthetic route is amenable to industrial production due to the availability of starting materials and the avoidance of excessive byproduct formation.
Chemical Reactions Analysis
1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds containing the triazolo-pyrazine structure exhibit significant anticancer properties. In particular, derivatives of tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated that certain triazole derivatives can induce apoptosis in breast cancer cells and exhibit cytostatic effects against pancreatic cancer cell lines .
2. Neuropharmacology
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies indicate that tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives may possess anticonvulsant properties. These compounds are being investigated for their ability to modulate neurotransmitter systems and provide neuroprotection .
3. Antidepressant Effects
Research into the psychoactive properties of triazole derivatives has revealed their potential as antidepressants. The modulation of serotonin receptors and other neurochemical pathways by these compounds could lead to new treatments for depression and anxiety disorders. The pharmacological profiles of these compounds are under investigation to elucidate their mechanisms of action .
Synthesis and Derivatives
The synthesis of 1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions that incorporate pyrrolidine and triazole moieties. The purity and structural integrity of synthesized compounds are critical for their biological evaluation. Analytical methods such as HPLC and NMR spectroscopy are commonly employed to confirm the identity and purity of the synthesized products .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation by triazole derivatives. |
| Study 2 | Neuropharmacology | Identified anticonvulsant effects in animal models using tetrahydro-triazole compounds. |
| Study 3 | Antidepressant Properties | Showed modulation of serotonin receptors leading to potential antidepressant effects in preclinical models. |
Mechanism of Action
The mechanism of action of 1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related triazolo-pyrazine derivatives:
Physicochemical and Pharmacological Properties
- Reactivity: Ethyl ester derivatives () are more reactive toward nucleophiles, making them intermediates for amide or carboxylic acid formation, whereas the target compound’s pyrrolidinyl-ethanone group offers stability .
- Fluorinated Analogues (): Fluorine atoms enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors or antimicrobial agents .
Research and Commercial Status
- Related Compounds : Ethyl 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine-3-carboxylate (CAS 1187830-58-5) and its hydrochloride salt are available for further derivatization . Fluorinated derivatives (e.g., ) are often proprietary candidates in drug discovery pipelines .
Biological Activity
1-(2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrotriazole moiety fused with a pyrrolidine ring. The molecular formula is , with a molecular weight of approximately 208.27 g/mol. The structure can be represented as follows:
Research indicates that compounds containing the tetrahydrotriazole structure exhibit various biological activities through multiple mechanisms:
- Anticancer Activity : Similar compounds have shown inhibitory effects on cancer cell lines by targeting specific pathways such as the PI3K/Akt signaling pathway. For instance, tetrahydrotriazoles have been linked to the inhibition of tumor growth in xenograft models through modulation of cellular signaling pathways .
- Neurokinin Receptor Antagonism : Some derivatives have demonstrated efficacy as antagonists for neurokinin receptors (NK-3), suggesting potential applications in treating conditions like anxiety and depression .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study investigated the effects of similar tetrahydrotriazole compounds on breast cancer cell lines. The results indicated a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. This suggests that this compound may possess similar anticancer properties.
Case Study 2: Neurokinin Receptor Interaction
In another study examining neurokinin receptor antagonists, compounds structurally related to this ethanone demonstrated effective binding affinity and functional antagonism at NK-3 receptors. This opens avenues for further research into its use for treating mood disorders.
Q & A
Q. What are the optimized synthetic routes for preparing 1-(2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)pyrrolidin-1-yl)ethanone?
- Methodological Answer : The compound can be synthesized via carbonyldiimidazole (CDI)-mediated coupling. A general procedure involves:
- Reacting a carboxylic acid derivative with CDI in anhydrous DMFA at 100°C for 1 hour.
- Adding a substituted hydrazinopyrazinone precursor and refluxing for 24 hours.
- Purification via recrystallization from DMFA/i-propanol .
Key Reaction Conditions :
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Activation | CDI, DMFA, 100°C | 1 h | N/A |
| Cyclization | Hydrazinopyrazinone, reflux | 24 h | Variable (dependent on R-group) |
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula confirmation (e.g., exact mass matching within 3 ppm) .
- NMR Spectroscopy : NMR in CDCl to resolve signals for pyrrolidine and triazolo-pyrazine moieties .
- Chromatography : UPLC with triple quadrupole MS for impurity profiling (e.g., detection of 7-nitroso genotoxic impurities at ≤37 ng/day limits) .
Advanced Research Questions
Q. How can reaction mechanisms for triazolo-pyrazine ring formation be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor intermediate formation via TLC or in-situ FTIR during CDI-mediated activation and cyclization steps .
- Isotopic Labeling : Use -labeled hydrazine precursors to track nitrogen incorporation into the triazole ring .
- Computational Modeling : Density Functional Theory (DFT) to assess transition-state energetics for cyclization .
Q. What strategies are effective for controlling genotoxic impurities (e.g., nitrosamines) in derivatives of this compound?
- Methodological Answer :
- Analytical Validation : UPLC-MS/MS with a limit of quantification (LOQ) of 1.5 ng/mL for 7-nitroso impurities, validated per ICH M10 guidelines .
- Process Controls : Avoid nitrosating agents (e.g., NaNO) during synthesis. Use scavengers like ascorbic acid in reaction mixtures .
Impurity Limits :
| Impurity | Acceptable Daily Intake (EMA) | Analytical Method |
|---|---|---|
| 7-Nitroso | 37 ng/day | UPLC-MS/MS (MRM mode) |
Q. How can biological activity assays be designed for triazolo-pyrazine derivatives in therapeutic contexts?
- Methodological Answer :
- Co-Targeting Studies : Synthesize derivatives via coupling with pharmacophores (e.g., quinazolin-4(3H)-one) and test dual inhibition of PARP-1 and BRD4 in breast cancer cell lines (e.g., MDA-MB-231) .
- In Vivo Models : Use xenograft mice to evaluate pharmacokinetics (e.g., plasma half-life, brain penetration) and dose-response relationships .
Example Protocol :
| Step | Procedure | Conditions |
|---|---|---|
| Coupling | React with 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | EtN, DCM, 0–20°C |
| Screening | PARP-1/BRD4 inhibition assay | IC determination via fluorescence polarization |
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported synthetic yields for triazolo-pyrazine derivatives?
- Methodological Answer :
- Variable Reactivity : Substituents on the hydrazinopyrazinone precursor (e.g., electron-withdrawing groups) reduce cyclization efficiency. Optimize stoichiometry (e.g., 1.5:1 CDI:acid ratio) .
- Purification Artifacts : Recrystallization from DMFA/i-propanol may discard low-solubility byproducts, inflating reported yields. Validate purity via NMR integration .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Triazolo-Pyrazine Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 80–100°C | Higher temps accelerate cyclization but risk decomposition |
| Solvent | Anhydrous DMFA | Polar aprotic solvent enhances CDI activation |
| Reflux Duration | 18–24 h | Shorter times lead to incomplete ring closure |
Q. Table 2. Analytical Validation for Genotoxic Impurities
| Parameter | Requirement | Result |
|---|---|---|
| Linearity | R ≥ 0.995 | 0.998 |
| LOQ | ≤1.5 ng/mL | 1.2 ng/mL |
| Recovery | 80–120% | 95–105% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
